6-(1-ethylhydrazinyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Overview
Description
Scientific Research Applications
Novel Analog Synthesis
6-(1-ethylhydrazinyl)-3-methylpyrimidine-2,4(1H,3H)-dione has been utilized in the parallel synthesis of novel 1H-pyrimido[4,5-c]pyridazine-5,7-dione analogs. This process involves cyclization with α-bromoketones, leading to a diverse library of compounds with various substitutions, including alkyl, aryl, and heteroaryl groups (Chen, Barber, Ng, & Zhou, 2010).
Anti-inflammatory Activity
Another application involves synthesizing 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione via reaction with diethylamine and formaldehyde, showing remarkable anti-inflammatory activity in mouse ear swelling tests (Dong, 2010).
Structural Analysis and Derivative Formation
The compound has been used to create 6-methyl-N-thietan-3-ylpyrimidine-2,4(1H,3H)-dione, which upon further reactions, yields various derivatives. The structural determination through X-ray analysis confirmed the formation of specific derivatives over their isomers (Kataev et al., 2018).
Synthesis of Thietanyl-Substituted Derivatives
Research has shown that reactions with 2-chloromethylthiirane lead to the formation of thietanyl-substituted pyrimidine-2,4(1H,3H)-dions, revealing insights into the alkylation processes at the pyrimidine ring's atoms (Kataev, Meshcheryakova, Lazarev, & Kuznetsov, 2013).
Crystal Structure Elucidation
The compound has been instrumental in crystal structure studies, aiding in the understanding of molecular arrangements and interactions in crystalline forms of related pyrimidine derivatives (Schwabenländer, Kirfel, & Müller, 1998).
Multi-Component Reactions
It serves as a precursor in multi-component reactions, leading to the synthesis of complex compounds with potential applications in various fields, including pharmacology (Barakat et al., 2016).
Biomedical Applications
Studies have also explored its use in biomedical research, particularly in synthesizing derivatives with potential antimicrobial and photoluminescence properties, indicating its utility in drug discovery (Mohan et al., 2020).
properties
IUPAC Name |
6-[amino(ethyl)amino]-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-3-11(8)5-4-6(12)10(2)7(13)9-5/h4H,3,8H2,1-2H3,(H,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSNECLHMLYNNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=O)N(C(=O)N1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356434 | |
Record name | STK635692 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
144294-61-1 | |
Record name | STK635692 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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